molecular formula C21H39N7O12 B1217042 ストレプトマイシン CAS No. 57-92-1

ストレプトマイシン

カタログ番号: B1217042
CAS番号: 57-92-1
分子量: 581.6 g/mol
InChIキー: UCSJYZPVAKXKNQ-HZYVHMACSA-N
注意: 研究専用です。人間または獣医用ではありません。
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作用機序

ストレプトマイシンは、細菌リボソームの30Sサブユニットに結合することにより効果を発揮します 。この結合は、リボソームがタンパク質を合成する能力を阻害し、欠陥のあるタンパク質の生成につながり、最終的に細菌の死をもたらします。ストレプトマイシンの分子標的は、30Sサブユニット内のリボソームRNAと特定のタンパク質を含みます。

科学的研究の応用

ストレプトマイシンは、幅広い科学研究用途があります :

    医学: ストレプトマイシンは、結核、ペスト、ツラレミア、およびその他の細菌感染症の治療に使用されます。耐性を防ぐため、他の抗生物質と組み合わせて使用されることがよくあります。

    生物学: ストレプトマイシンは、分子生物学において、細菌におけるタンパク質合成を阻害するために使用され、細菌リボソームとタンパク質合成を研究するための貴重なツールとなっています。

    農業: ストレプトマイシンは、リンゴやナシの火傷病などの植物の細菌病を制御するために使用されます。

    工業: ストレプトマイシンは、発酵プロセスにおける細菌汚染を防止するために、発酵産業で使用されています。

生化学分析

Biochemical Properties

Streptomycin plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S ribosomal subunit, specifically binding to the 16S rRNA. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides . Streptomycin also interacts with various enzymes and proteins involved in bacterial metabolism, disrupting their normal functions and leading to bacterial cell death .

Cellular Effects

Streptomycin affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to cell death . In eukaryotic cells, streptomycin can cause mitochondrial dysfunction due to its similarity to bacterial ribosomes . This can result in impaired cellular respiration and energy production. Streptomycin also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting protein synthesis .

Molecular Mechanism

The molecular mechanism of streptomycin involves its binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the binding of formyl-methionyl-tRNA to the ribosome, causing misreading of the genetic code and inhibition of protein synthesis . Streptomycin’s binding to the ribosome is irreversible, leading to the production of faulty proteins and ultimately bacterial cell death . Additionally, streptomycin can disrupt the integrity of the bacterial cell membrane, further contributing to its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of streptomycin can change over time. Streptomycin is relatively stable between pH 3 and 7 and can degrade at extreme pH levels . Long-term exposure to streptomycin can lead to the development of resistant bacterial strains, reducing its effectiveness . In in vitro studies, streptomycin has been shown to cause long-term effects on cellular function, including mitochondrial dysfunction and impaired protein synthesis .

Dosage Effects in Animal Models

The effects of streptomycin vary with different dosages in animal models. At low doses, streptomycin effectively inhibits bacterial growth without causing significant toxicity . At high doses, streptomycin can cause toxic effects, including nephrotoxicity and ototoxicity . In animal studies, streptomycin has been shown to cause dose-dependent changes in gut microbiota composition and metabolic function . High doses of streptomycin can also lead to adverse effects on renal function and hearing .

Metabolic Pathways

Streptomycin is involved in various metabolic pathways in bacteria. It is primarily metabolized by bacterial enzymes, leading to the production of inactive metabolites . Streptomycin can also affect metabolic flux and metabolite levels by inhibiting protein synthesis and disrupting normal cellular functions . In eukaryotic cells, streptomycin can interfere with mitochondrial metabolism, leading to impaired energy production and cellular respiration .

Transport and Distribution

Streptomycin is transported and distributed within cells and tissues through various mechanisms. It is poorly absorbed orally and is usually administered via intramuscular or intravenous injection . Once in the bloodstream, streptomycin is distributed to various body tissues, including the kidneys, liver, and lungs . It can cross the blood-brain barrier only in the presence of inflamed meninges . Streptomycin is primarily excreted unchanged in the urine, with small amounts excreted in bile, saliva, sweat, and tears .

Subcellular Localization

Streptomycin’s subcellular localization is primarily within the cytoplasm, where it binds to bacterial ribosomes . In eukaryotic cells, streptomycin can localize to mitochondria due to the similarity between mitochondrial and bacterial ribosomes . This localization can lead to mitochondrial dysfunction and impaired cellular respiration . Streptomycin does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

ストレプトマイシンは、主にストレプトマイセス・グリセウスを用いた発酵法で生産されます。 製造プロセスには、以下の手順が含まれます :

    種培養の生産: は、液体培養の菌糸体接種量を増加させるために、胞子形成培地に移されます。

    発酵: 種培養は、栄養培地(例:グルコース、大豆粉、塩化ナトリウム)を含む生産用発酵槽に、制御された条件(pH 7.3〜7.5)下で供給されます。

    回収: 発酵液は酸性化され、ろ過され、中和されます。その後、ストレプトマイシンはアセトンを用いて沈殿させ、メタノールに溶解して精製されます。

化学反応の分析

ストレプトマイシンは、以下を含むさまざまな化学反応を起こします :

    酸化: ストレプトマイシンは、毒性が低いジヒドロストレプトマイシンを生成する酸化を受けることができます。

    還元: ストレプトマイシンの還元により、さまざまな生物活性を有する異なる誘導体が生成される可能性があります。

    置換: ストレプトマイシンは、特にアミノ基で置換反応を起こし、さまざまなアナログを生成することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、生物学的特性が変化したストレプトマイシンの誘導体です。

類似化合物との比較

ストレプトマイシンは、ゲンタマイシン、ネオマイシン、カナマイシンなどの他の化合物を含むアミノグリコシド系抗生物質に属しています 。これらの抗生物質と比較して、ストレプトマイシンは、その特定の結合特性と活性のスペクトルに寄与するストレプチジン部分を備えたユニークな構造を持っています。他のアミノグリコシドも30Sリボソームサブユニットを標的とする一方で、ストレプトマイシンは、特に結核および特定のグラム陰性菌に対して効果的です。

類似化合物

    ゲンタマイシン: 特にグラム陰性菌によって引き起こされる重症細菌感染症の治療に使用されます。

    ネオマイシン: 皮膚感染症の局所製剤によく使用されます。

    カナマイシン: 他の抗生物質に耐性のあるものを含む、さまざまな細菌感染症の治療に使用されます。

ストレプトマイシンは、そのユニークな特性と幅広い活性のスペクトルにより、臨床および研究の両方において貴重な抗生物質となっています。

生物活性

Streptomycin is an aminoglycoside antibiotic discovered in 1943, primarily used for treating infections caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, disrupting protein synthesis and ultimately leading to bacterial cell death. Despite its efficacy, the emergence of antibiotic resistance has posed significant challenges in its clinical use.

Streptomycin exerts its antibacterial effects through several key mechanisms:

  • Ribosomal Binding : It binds to the 16S rRNA component of the 30S ribosomal subunit, causing misreading of mRNA during translation, which results in the production of nonfunctional proteins .
  • Bactericidal Activity : Streptomycin is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth. This action is particularly effective against aerobic Gram-negative bacteria .
  • Oxygen Dependency : The uptake of streptomycin into bacterial cells requires an active electron transport system, limiting its effectiveness to aerobic organisms .

Table 1: Comparison of Streptomycin with Other Antibiotics

Antibiotic ClassExampleTargetMechanism of Action
AminoglycosidesStreptomycinRibosomal RNA (30S)Inhibition of protein synthesis
β-LactamsPenicillinPeptidoglycan synthesisInhibition of cell wall synthesis
TetracyclinesDoxycyclineRibosomal RNA (30S)Inhibition of protein synthesis
MacrolidesErythromycinRibosomal RNA (50S)Inhibition of protein synthesis

Clinical Applications

Streptomycin's primary clinical application has been in the treatment of tuberculosis. The Medical Research Council (MRC) trial established its effectiveness in reducing mortality rates among patients with pulmonary TB compared to standard bed rest treatment alone. In the trial, only four deaths occurred among 55 patients treated with streptomycin versus 15 deaths in the control group within the first six months . However, the development of drug resistance became apparent as treatment progressed.

Case Study: MRC Trial on Tuberculosis

  • Participants : 107 patients with acute progressive bilateral pulmonary tuberculosis.
  • Treatment Groups : One group received streptomycin and bed rest; the other group received bed rest alone.
  • Outcomes :
    • Initial improvement in radiological findings and lower mortality in the streptomycin group.
    • Development of resistance was noted after four months, leading to treatment adjustments .

Resistance Mechanisms

The rapid development of resistance to streptomycin has been a significant concern. Mechanisms include:

  • Mutations in ribosomal genes that alter binding sites for streptomycin, reducing its efficacy.
  • Enzymatic modifications , such as phosphorylation or adenylation, that deactivate the antibiotic .

Table 2: Resistance Mechanisms for Antibiotics

Antibiotic ClassResistance Mechanism
AminoglycosidesPhosphorylation, acetylation
β-LactamsHydrolysis by β-lactamases
TetracyclinesEfflux pumps
MacrolidesMethylation of rRNA

Recent Research Findings

Recent studies have explored various aspects of streptomycin's biological activity:

  • Impact on Plant Growth : Research indicated that streptomycin affects germination rates and growth in Brassica napus, suggesting potential applications beyond human medicine .
  • Niosome Formulations : A study demonstrated that streptomycin-loaded niosomes exhibited enhanced antibacterial activity against common pathogens such as E. coli and S. aureus, highlighting innovative delivery methods for improved efficacy .
  • Structural Insights : Advanced imaging techniques have revealed how streptomycin distorts ribosomal structures, providing insights into its mechanism and informing strategies to combat resistance .

特性

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSJYZPVAKXKNQ-HZYVHMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3810-74-0 (sulfate (2:3) salt)
Record name Streptomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID4023597
Record name Streptomycin A
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Molecular Weight

581.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Streptomycin
Source Human Metabolome Database (HMDB)
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Boiling Point

872.9∓75.0°C at 760 mmHg
Record name Streptomycin
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Solubility

White to light gray or pale buff powder; faint amine-like odor; solubility in mg/mL at about 28 °C: water greater than 20; methanol 0.85; ethanol 0.30; isopropanol 0.01; petroleum ether 0.015; carbon tetrachloride 0.035; ether 0.035, Practically insoluble in chloroform. /Streptomycin sesquisulfate/, Soluble in water, Very soluble in water, 1.28e+01 g/L
Record name Streptomycin
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Record name Streptomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015214
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above., The primary intracellular site of action of the aminoglycosides is the 30 S ribosomal subunit, which consists of 21 proteins and a single 16 S molecule of RNA. at least three of these proteins and perhaps the 16 S ribosomal RNA as well contribute to the streptomycin binding site, and alterations of these molecules markedly affect the binding and subsequent action of streptomycin. For example, a single amino acid substitution of asparagine for lysine at position 42 of one ribosomal protein (S12) prevents binding of the drug; the resultant mutant is totally resistant to streptomycin. Another mutant, in which glutamine is the amino acid at this position, is dependent on streptomycin., During protein synthesis, the ribosome selects aminoacyl-transfer RNAs with anticodons matching the messenger RNA codon present in the A site of the small ribosomal subunit. The aminoglycoside antibiotic streptomycin disrupts decoding by binding close to the site of codon recognition. Here we use X-ray crystallography to define the impact of streptomycin on the decoding site of the Thermus thermophilus 30S ribosomal subunit in complexes with cognate or near-cognate anticodon stem-loop analogues and messenger RNA. Our crystal structures display a significant local distortion of 16S ribosomal RNA induced by streptomycin, including the crucial bases A1492 and A1493 that participate directly in codon recognition. Consistent with kinetic data, we observe that streptomycin stabilizes the near-cognate anticodon stem-loop analogue complex, while destabilizing the cognate anticodon stem-loop analogue complex. These data reveal how streptomycin disrupts the recognition of cognate anticodon stem-loop analogues and yet improves recognition of a near-cognate anticodon stem-loop analogue., The antibiotic streptomycin is widely used in the treatment of microbial infections. The primary mechanism of action is inhibition of translation by binding to the ribosome, ... .Early in the study of this antibiotic, a mysterious streptomycin-induced potassium efflux preceding any decrease in viability was observed; it was speculated that this changed the electrochemical gradient such that streptomycin better accessed the cytoplasm. Here we use a high-throughput screen to search for compounds targeting the mechanosensitive channel of large conductance (MscL) and find dihydrostreptomycin among the 'hits'. Furthermore, we find that MscL is not only necessary for the previously described streptomycin-induced potassium efflux, but also directly increases MscL activity in electrophysiological studies. The data suggest that gating MscL is a novel mode of action of dihydrostreptomycin, and that MscL's large pore may provide a mechanism for cell entry., ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Streptomycin
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Color/Form

Hygroscopic powder

CAS No.

57-92-1
Record name Streptomycin
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Record name Streptomycin [INN:BAN]
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Record name Streptomycin
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Record name Streptomycin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/
Record name Streptomycin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin
Reactant of Route 2
Streptomycin
Reactant of Route 3
Streptomycin
Reactant of Route 4
Streptomycin
Reactant of Route 5
Streptomycin
Reactant of Route 6
Streptomycin
Customer
Q & A

Q1: What is the primary mechanism of action of streptomycin?

A1: Streptomycin exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit, specifically to the 16S rRNA and the S12 protein. [, , , ] This interaction disrupts the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately bacterial death. [, , ]

Q2: Are all bacterial species equally susceptible to streptomycin?

A2: No. Research has shown that the therapeutic efficacy of streptomycin varies significantly among different gram-negative bacterial species. [] This difference is attributed to factors like the rate of emergence of resistant mutants and the bactericidal activity of streptomycin at different concentrations. [] For instance, streptomycin is effective against Haemophilus influenzae, Haemophilus pertussis, and Escherichia coli, but less so against Salmonella, Salmonella typhi, and Pseudomonas aeruginosa. []

Q3: How do streptomycin-resistant bacteria emerge?

A3: Resistance to streptomycin can arise through spontaneous mutations in bacterial cells, even in the absence of prior exposure to the antibiotic. [] These mutations often occur in genes encoding ribosomal proteins or rRNA, altering the binding site of streptomycin and reducing its efficacy. [, , ] The rate at which these resistant mutants emerge varies among bacterial species, influencing the clinical success of streptomycin therapy. []

Q4: Can streptomycin resistance be transferred between bacteria?

A4: Yes. Studies have shown that streptomycin resistance can be transferred between bacteria through transduction, a process where bacteriophages carry bacterial DNA, including resistance genes, from one bacterium to another. [] This transfer can contribute to the spread of resistance within bacterial populations.

Q5: What is the molecular formula and weight of streptomycin?

A5: Streptomycin has the molecular formula C21H39N7O12 and a molecular weight of 581.58 g/mol. [, , ]

Q6: Has the impact of streptomycin on protein synthesis been studied?

A7: Yes, extensive research has explored the effects of streptomycin on protein synthesis. Studies using streptomycin-dependent strains of Escherichia coli demonstrated that dihydrostreptomycin, a derivative of streptomycin, could stimulate phenylalanine incorporation into proteins in both whole cells and cell-free extracts. [] This effect was observed at specific antibiotic concentrations and was absent in extracts from cells grown with sufficient dihydrostreptomycin. [] These findings further support the role of streptomycin in influencing protein synthesis within bacterial cells.

Q7: Are there any known biomarkers for monitoring streptomycin treatment response?

A8: While research on specific biomarkers for monitoring streptomycin treatment response is ongoing, bacterial culture and sensitivity testing remain the gold standard for assessing treatment efficacy. [, ] These tests help determine the presence of viable bacteria and their susceptibility to streptomycin, guiding treatment decisions and monitoring for the emergence of resistance.

Q8: Can streptomycin be encapsulated in liposomes for drug delivery?

A9: Yes. Studies have explored the use of liposomes, both multilamellar and unilamellar, to encapsulate streptomycin for improved drug delivery. [] In experimental Mycobacterium avium complex infections in mice, liposome-encapsulated streptomycin showed enhanced chemotherapeutic efficacy compared to free streptomycin. [] This suggests that liposomal encapsulation might offer advantages in terms of drug delivery and efficacy.

Q9: What is the role of streptomycin 6-kinase in streptomycin-producing organisms?

A10: Streptomycin 6-kinase is an enzyme involved in the self-protection mechanism of streptomycin-producing organisms like Streptomyces griseus. [] This enzyme phosphorylates streptomycin, inactivating the antibiotic and preventing it from binding to the ribosomes of the producing organism. [] This self-protection mechanism ensures that the organism can synthesize streptomycin without succumbing to its toxic effects.

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